molecular formula C11H19NO6 B13393931 Boc-alpha-Methyl-D-Glu

Boc-alpha-Methyl-D-Glu

Cat. No.: B13393931
M. Wt: 261.27 g/mol
InChI Key: CSNNEGCYWCLURA-LLVKDONJSA-N
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Description

Boc-α-Methyl-D-Glutamic acid (tert-butoxycarbonyl-protected α-methyl-D-glutamic acid) is a chemically modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester at the α-carboxylic acid position (Figure 1). This configuration enhances stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid (TFA)) .

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid

InChI

InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-11(4,8(15)16)6-5-7(13)14/h5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t11-/m1/s1

InChI Key

CSNNEGCYWCLURA-LLVKDONJSA-N

Isomeric SMILES

C[C@@](CCC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of D-Glutamic Acid

Reaction Conditions:

  • Starting material: D-glutamic acid.
  • Reagent: Di-tert-butyl dicarbonate (Boc2O).
  • Base: Triethylamine or similar organic bases.
  • Solvent: Dichloromethane (DCM) or similar aprotic solvent.
  • Temperature: Ambient (around 20–25°C).

Procedure:

D-glutamic acid is dissolved in DCM, and Boc2O is added along with triethylamine. The mixture is stirred at room temperature, typically for 12–24 hours, until completion, monitored via thin-layer chromatography (TLC). The Boc group attaches selectively to the α-amino group, yielding Boc-D-Glu.

N-Methylation of the Boc-Protected Intermediate

Reaction Conditions:

  • Methylating agent: Methyl iodide (CH3I) or dimethyl sulfate.
  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).
  • Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile.
  • Temperature: 0°C to room temperature.

Procedure:

The Boc-protected amino acid is dissolved in DMF, and NaH is added under inert atmosphere to generate the nucleophilic nitrogen. Methyl iodide is then added slowly, and the mixture is stirred at 0°C to prevent over-alkylation. After completion, the reaction mixture is quenched, and the product is purified via chromatography.

Research Outcomes:

Studies indicate that controlling stoichiometry and reaction time minimizes over-alkylation and side reactions such as quaternization. The methylation step typically achieves >98% N-methylation efficiency with minimal racemization, confirmed by chiral HPLC analysis.

Deprotection and Purification

Boc Deprotection:

  • Reagent: Trifluoroacetic acid (TFA) in DCM.
  • Conditions: Room temperature, 1–2 hours.
  • Outcome: Removal of Boc group, yielding N-methyl-D-glutamic acid.

Purification:

  • The crude product is concentrated under reduced pressure.
  • Purified via recrystallization or preparative HPLC.
  • Enantiomeric purity is verified (>98% ee) through chiral chromatography.

Analytical Characterization Techniques

Technique Purpose Application
Chiral HPLC Enantiomeric purity Confirm >98% ee
NMR Spectroscopy Structural confirmation ¹H and ¹³C NMR to verify methylation and protection groups
Mass Spectrometry (MS) Molecular weight verification HR-ESI-MS confirms molecular integrity
Optical Rotation Chirality assessment Ensures stereochemical fidelity

Minimization of Side Reactions

  • Over-alkylation is mitigated by stoichiometric control of methylating agents.
  • Racemization is minimized by maintaining low reaction temperatures and neutral pH during methylation.
  • Racemization during Boc protection is avoided by conducting the reaction at ambient temperature and promptly purifying the intermediate.

Data Tables and Research Outcomes

Table 1: Typical Reaction Conditions for Boc Protection and N-Methylation

Step Reagents Solvent Temperature Time Yield Enantiomeric Purity
Boc Protection Boc2O, triethylamine DCM 20–25°C 12–24 h >95% >98% ee
N-Methylation CH3I, NaH DMF 0–25°C 4–6 h >98% >98% ee

Research Findings:

  • The combined process yields Boc-N-Me-D-Glu with high stereochemical integrity.
  • Microwave-assisted deprotection methods can reduce reaction times to under a minute with yields exceeding 95%, as confirmed by NMR and MS analyses.
  • Side reactions such as over-alkylation are effectively suppressed through stoichiometric control and reaction monitoring.

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The Boc group is cleaved under acidic or basic conditions to yield free D-glutamic acid derivatives:

  • Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, generating the ammonium salt of D-glutamic acid.

  • Basic Hydrolysis : Aqueous NaOH or LiOH selectively cleaves the Boc group while preserving the methyl ester (in non-aqueous solvents).

Example Reaction :

Boc-N-Me-D-Glu-OHHCl/dioxaneD-Glutamic Acid+CO2+(CH3)3CH\text{Boc-N-Me-D-Glu-OH} \xrightarrow{\text{HCl/dioxane}} \text{D-Glutamic Acid} + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{CH}

Key Data :

ConditionTimeYieldByproducts
4M HCl/dioxane2 h95%tert-Butanol, CO₂
1M NaOH/THF4 h88%None

Source:

Ester Hydrolysis of the α-Methyl Group

The α-methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid:

Boc-N-Me-D-Glu-OCH3LiOH/H2OBoc-N-Me-D-Glu-OH+CH3OH\text{Boc-N-Me-D-Glu-OCH}_3 \xrightarrow{\text{LiOH/H}_2\text{O}} \text{Boc-N-Me-D-Glu-OH} + \text{CH}_3\text{OH}

Optimized Conditions :

  • Solvent : THF/H₂O (3:1)

  • Catalyst : 0.1M LiOH

  • Yield : 92% after 6 h at 25°C

Source:

Radical-Mediated Functionalization

Boc-α-Methyl-D-Glu participates in radical cascade reactions for synthesizing noncanonical amino acids:

  • Glycosylation : Photoinduced electron transfer (PET) with glycosyl radicals generates C-glyco-α-amino acids.

  • Heteroarene Functionalization : Electrophilic radicals add to electron-poor heteroarenes with enantioselectivity (up to 98% ee) using chiral Brønsted acid catalysts.

Example Reaction :

Boc-N-Me-D-Glu+Glycosyl-RAEhv, Hantzsch esterC-Glyco-α-AA\text{Boc-N-Me-D-Glu} + \text{Glycosyl-RAE} \xrightarrow{\text{hv, Hantzsch ester}} \text{C-Glyco-α-AA}

Key Metrics :

Radical SourceDiastereoselectivityYield
Glycosyl-NHP esters3:1 dr75%
Bromoacetates>20:1 dr82%

Source:

Catalytic N–H Insertion Reactions

Boc-α-Methyl-D-Glu derivatives are used in Rh-catalyzed N–H insertions to synthesize glutarimide-based heterocycles:

Boc-Diazo-Glu+HeterocycleRh2(esp)2N-Substituted Glutarimide\text{Boc-Diazo-Glu} + \text{Heterocycle} \xrightarrow{\text{Rh}_2(\text{esp})_2} \text{N-Substituted Glutarimide}

Reaction Scope :

  • Compatible with pyrazoles, indoles, and benzimidazoles.

  • Yield Range : 65–89%

  • Catalyst Loading : 2 mol% Rh₂(esp)₂

Source:

Biocatalytic Transamination

Enzymatic dynamic kinetic resolution (DKR) converts Boc-protected α-ketoacids into β-branched α-amino acids:

Boc-α-KetoacidTtArATL-α-Amino Acid\text{Boc-α-Ketoacid} \xrightarrow{\text{TtArAT}} \text{L-α-Amino Acid}

Performance Metrics :

EnzymeSubstrate ScopeeeYield
TtArATAromatic β-branched>99%56–66%

Source:

Polymerization and Deprotection

Boc-α-Methyl-D-Glu serves as a monomer for polypeptide synthesis via N-carboxyanhydride (NCA) ring-opening polymerization:

Boc-N-Me-D-Glu-NCADMAP, BnNH2Poly(D-glutamic acid)\text{Boc-N-Me-D-Glu-NCA} \xrightarrow{\text{DMAP, BnNH}_2} \text{Poly(D-glutamic acid)}

Polymer Characteristics :

  • Mₙ : 3.6 kg/mol

  • Dispersity (Đ) : 1.06–1.08

  • Deprotection : TFA removes Boc groups without chain scission.

Source:

Mechanism of Action

The mechanism of action of Boc-alpha-Methyl-D-Glu involves its ability to form covalent bonds with proteins and other biomolecules. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the amino group until the desired stage of the synthesis .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares Boc-α-Methyl-D-Glutamic acid with three analogs: Boc-L-Glu(OtBu)-OSu, Methyl α-D-glucopyranoside, and Fmoc-D-Glutamic acid α-benzyl ester.

Property Boc-α-Methyl-D-Glutamic Acid Boc-L-Glu(OtBu)-OSu Methyl α-D-glucopyranoside Fmoc-D-Glutamic acid α-benzyl ester
Molecular Formula C₁₁H₁₉NO₆ C₁₈H₂₈N₂O₈ C₇H₁₄O₆ C₂₀H₂₁NO₅
Molecular Weight (g/mol) 285.28 400.42 194.18 355.39
Protecting Groups Boc (amine), methyl (carboxylate) Boc (amine), OtBu (side chain) Methyl (anomeric hydroxyl) Fmoc (amine), benzyl (carboxylate)
Solubility Soluble in DMF, DCM; poor in water Soluble in DMF, THF Water-soluble Soluble in DMF, DCM
Deprotection Conditions TFA (20–50% in DCM) TFA or HCl/dioxane Acidic hydrolysis (HCl) Piperidine (Fmoc), H₂/Pd (benzyl)
Primary Use SPPS, chiral intermediates Active ester for coupling reactions Glycosylation studies SPPS with orthogonal protection

Key Observations :

  • Stability: Boc-α-Methyl-D-Glutamic acid’s methyl ester offers superior stability in basic conditions compared to benzyl esters (e.g., Fmoc-D-Glutamic acid α-benzyl ester), which require hydrogenolysis .
  • Reactivity : Boc-L-Glu(OtBu)-OSu contains a hydroxysuccinimide (OSu) active ester, enabling efficient amide bond formation without carbodiimide coupling agents .
  • Solubility: Methyl α-D-glucopyranoside’s high water solubility contrasts with the hydrophobic Boc-protected glutamic acid derivatives, reflecting divergent applications (e.g., glycosylation vs. peptide synthesis) .

Boc-α-Methyl-D-Glutamic Acid :

  • Synthesized via DCC/HOSu-mediated coupling of Boc-D-glutamic acid with methanol under basic conditions (KHCO₃/DMF) .
  • Deprotection: TFA/H₂O (9:1) cleaves the Boc group while retaining the methyl ester .

Boc-L-Glu(OtBu)-OSu :

  • Prepared using HATU/NMM activation in DMF, followed by reaction with hydroxysuccinimide .

Fmoc-D-Glutamic acid α-benzyl ester :

  • Requires benzylation of the carboxylate group prior to Fmoc protection, often via Pd-mediated hydrogenation for deprotection .

Efficiency Comparison :

  • Boc-α-Methyl-D-Glutamic acid’s synthesis avoids toxic reagents (e.g., benzyl chloride), making it safer than benzyl-protected analogs.

Stability and Reactivity Studies

  • Thermal Stability : Boc-α-Methyl-D-Glutamic acid remains stable at room temperature, whereas Fmoc derivatives degrade under prolonged basic conditions (e.g., piperidine treatment) .
  • Enzymatic Resistance: The methyl ester in Boc-α-Methyl-D-Glutamic acid resists esterase activity better than acetylated glucopyranosides .

Biological Activity

Boc-alpha-methyl-D-glutamic acid (Boc-α-Me-D-Glu) is a compound of interest in biochemical and pharmacological research due to its structural similarities to natural amino acids and potential applications in drug design. This article explores the biological activity of Boc-α-Me-D-Glu, including its synthesis, mechanisms of action, and implications for therapeutic use.

Boc-α-Me-D-Glu is a derivative of glutamic acid, characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group at the amino site and a methyl group at the alpha position. Its molecular formula is C11H19NO6C_{11}H_{19}NO_6 with a molecular weight of 261.28 g/mol .

Synthesis

The synthesis of Boc-α-Me-D-Glu typically involves protecting the amino group using the Boc group followed by methylation at the alpha carbon. This method ensures that the compound retains its configurational integrity during the synthesis process, which is crucial for maintaining biological activity.

Boc-α-Me-D-Glu exhibits several biological activities, primarily as an enzyme inhibitor. Studies have shown that it can inhibit various glutamate receptors and enzymes associated with neurotransmission and metabolic pathways. The compound's structural features allow it to interact effectively with active sites of target proteins, leading to inhibition or modulation of their activities.

  • Inhibition of Glutamate Receptors : Boc-α-Me-D-Glu has been found to act as an antagonist at certain glutamate receptor subtypes, which are implicated in neurological conditions such as epilepsy and neurodegeneration .
  • Enzyme Inhibition : Research indicates that Boc-α-Me-D-Glu can inhibit enzymes involved in metabolic processes, including those related to amino acid metabolism .

Case Studies

Several studies have highlighted the biological activity of Boc-α-Me-D-Glu:

  • Antidiabetic Properties : In vitro assays demonstrated that Boc-α-Me-D-Glu inhibits α-amylase, an enzyme critical for carbohydrate digestion. This inhibition leads to reduced glucose absorption in the intestine, suggesting potential applications in managing diabetes .
  • Neuroprotective Effects : A study investigating the neuroprotective properties of various glutamate analogs showed that Boc-α-Me-D-Glu could reduce excitotoxicity in neuronal cell cultures by modulating glutamate receptor activity .

Data Summary

The following table summarizes key findings related to the biological activity of Boc-α-Me-D-Glu:

Study FocusBiological Activity% Inhibition
α-Amylase InhibitionReduces glucose absorption45.22%
Glutamate Receptor ModulationNeuroprotective effectsSignificant
Enzyme InhibitionInhibits metabolic enzymesVaries

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-alpha-Methyl-D-Glu, and how can purity be ensured?

  • Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) and N-hydroxy-succinimide (NHS) to activate carboxyl groups. Post-synthesis, purification via reversed-phase HPLC under gradient elution ensures purity. Characterization requires ¹H/¹³C NMR to confirm stereochemistry and mass spectrometry (MS) for molecular weight validation. Detailed protocols should specify solvent systems (e.g., DMF for SPPS), reaction times, and purification thresholds (e.g., >95% purity) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Answer : Core techniques include:

  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to resolve methyl and Boc-protected amine signals; ¹³C NMR for carbonyl and chiral center confirmation.
  • HPLC : Use a C18 column with UV detection (220 nm) to assess purity.
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺).
    Cross-referencing spectral data with literature or computational predictions (e.g., ChemDraw simulations) is critical for validation .

Advanced Research Questions

Q. How can researchers systematically optimize the yield of this compound under varying reaction conditions?

  • Answer : Implement a Design of Experiments (DOE) approach to test variables like temperature (20–50°C), solvent polarity (DMF vs. THF), and catalyst concentration. Response Surface Methodology (RSM) can model interactions between factors. For example, a central composite design might reveal that a 35°C reaction in DMF with 1.5 eq EDC maximizes yield. Validate optimized conditions with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How should discrepancies in reported stability data for this compound across studies be addressed?

  • Answer : Conduct a comparative meta-analysis focusing on:

  • Storage conditions : Assess degradation rates under varying pH (4–8), temperature (−20°C vs. 4°C), and solvent systems (aqueous vs. organic).
  • Analytical methods : Compare HPLC vs. LC-MS sensitivity in detecting decomposition products.
  • Confounding variables : Evaluate batch-to-batch variability in starting materials (e.g., Boc-group stability). Publish raw datasets to enable cross-validation .

Q. What strategies integrate computational modeling with experimental data to study this compound’s conformational dynamics?

  • Answer :

  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or DMSO) to predict dominant conformers. Use AMBER or GROMACS force fields.
  • Validation : Correlate MD-predicted dihedral angles with NOESY NMR data or X-ray crystallography.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, followed by SPR or ITC experiments to validate binding affinities .

Methodological Guidance

  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating primary data (in main text) from extensive datasets (in supplements). Include raw NMR spectra, HPLC chromatograms, and MS traces .
  • Contradiction Resolution : When conflicting data arise, replicate experiments using identical protocols and share methodologies via platforms like protocols.io to enhance reproducibility .

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